molecular formula C14H10IN3OS B1663020 GSK-3beta Inhibitor II CAS No. 478482-75-6

GSK-3beta Inhibitor II

Cat. No. B1663020
M. Wt: 395.22 g/mol
InChI Key: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-3beta Inhibitor II is a potent, selective, and orally active inhibitor of GSK-3beta . It is a cell-permeable, 3-hydroxychromone derived compound . GSK-3beta is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . Abnormal regulation and expression of GSK-3beta is associated with an increased susceptibility towards bipolar disorder .


Molecular Structure Analysis

GSK-3beta Inhibitor II is a thiazole-containing urea compound . It interacts with critical binding elements in the GSK-3 substrate binding site .


Chemical Reactions Analysis

GSK-3beta Inhibitor II has shown to inhibit GSK-3beta with high potency . Inhibition is competitive with respect to ATP . It does not show any inhibitory effect on a panel of 15 other protein kinases, including AMPK and Akt .


Physical And Chemical Properties Analysis

GSK-3beta Inhibitor II is a cell-permeable compound . It has a molecular weight of 318.35 . It is soluble in DMSO .

Scientific Research Applications

Structural Characterization and Inhibitor Design

GSK-3beta, a regulatory serine/threonine kinase, interacts with a variety of cellular targets, suggesting its potential use in the treatment of neurodegenerative diseases, type II diabetes, and cancer. The structural analysis of GSK-3beta with selective and non-selective ATP-mimetic inhibitors reveals insights for designing second-generation GSK-3beta inhibitors (Bertrand et al., 2003).

Role in Glycogen Metabolism and Diabetes

GSK-3alpha and GSK-3beta, implicated in type II diabetes, show differential roles in glycogen metabolism in the liver and muscle. GSK-3 inhibitors demonstrate potential in improving glucose tolerance and insulin sensitivity in diabetes models (Macaulay et al., 2007).

Drug Discovery and Virtual Screening

Advancements in computer modeling and virtual screening have facilitated the identification of novel GSK-3beta inhibitors, indicating their therapeutic potential for various diseases including type II diabetes and chronic inflammatory disease (Kang et al., 2009).

Antidepressant Effects

GSK-3beta inhibitors have been observed to exhibit antidepressant effects in animal models, suggesting their role in the pathophysiology of brain diseases like depression (Rosa et al., 2008).

Therapeutic Potential in Alzheimer's Disease

GSK-3beta plays a central role in Alzheimer's disease, and its selective inhibitors avoiding tau hyperphosphorylation are viewed as potential therapeutic agents (Martínez et al., 2002).

Cancer Treatment

GSK-3beta is overexpressed in human colon and pancreatic carcinomas, contributing to cancer cell proliferation and survival. Selective GSK-3beta inhibitors show potential in suppressing cancer cell proliferation and survival, opening avenues for cancer therapy (Gaisina et al., 2009).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling GSK-3beta Inhibitor II . Personal protective equipment and face protection should be worn .

Future Directions

GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .

properties

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424894
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3 Inhibitor II

CAS RN

478482-75-6
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3beta Inhibitor II
Reactant of Route 2
Reactant of Route 2
GSK-3beta Inhibitor II
Reactant of Route 3
Reactant of Route 3
GSK-3beta Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.